CID 11014054
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Overview
Description
CID 11014054 is a chemical compound with the molecular formula C15H27Cl2NSiTi. It is known for its role as a catalyst in olefin polymerization, which is a process used to produce polymers from olefins (alkenes) through a chemical reaction .
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido Titanium Dichloride is the olefin functional group . This compound acts as a catalyst in olefin polymerization .
Mode of Action
As a catalyst, this compound facilitates the polymerization of olefins by lowering the activation energy of the reaction . The exact mechanism of interaction between the catalyst and the olefin functional group is complex and may vary depending on the specific conditions of the reaction .
Biochemical Pathways
The polymers produced through the catalyzed reactions can have various applications in different fields, including the production of plastics, resins, and other materials .
Result of Action
The primary result of the action of 2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido Titanium Dichloride is the formation of polymers from olefins . These polymers have a wide range of applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 11014054 typically involves the reaction of titanium tetrachloride with 2,3,4,5-tetramethylcyclopentadiene and dimethylsilyl-tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
CID 11014054 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of titanium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium oxides, while substitution reactions can yield various titanium complexes with different ligands .
Scientific Research Applications
CID 11014054 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Dimethylsilyl (tert-butylamido) (tetramethylcyclopentadienyl) titanium dichloride
- Dimethylsilyl (t-butylamino) (tetramethylcyclopentadienyl) titanium dichloride
- Dimethylsilylene (tert-butylamido) (tetramethylcyclopentadienyl) titanium (IV) dichloride
Uniqueness
CID 11014054 is unique due to its specific combination of ligands, which provide it with distinct catalytic properties. The presence of both the tetramethylcyclopentadienyl and dimethylsilyl-tert-butylamido ligands allows for enhanced stability and reactivity in olefin polymerization reactions compared to similar compounds .
Biological Activity
CID 11014054, also known as 4-Methoxy-N-methylaniline , is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, toxicology, and industrial applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- CAS Number : 5961-59-1
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO |
Molecular Weight | 137.18 g/mol |
CAS Number | 5961-59-1 |
The biological activity of this compound is primarily attributed to its structure, which includes a methoxy group that enhances the electron density on the aromatic ring. This property increases its reactivity towards electrophilic substitution reactions. The methyl group on the nitrogen atom influences both the compound's basicity and nucleophilicity, which are critical for its interactions with various biomolecules.
Key Mechanisms:
- Electrophilic Substitution : The methoxy group facilitates electrophilic attacks, making this compound a reactive intermediate in organic synthesis.
- Biomolecular Interactions : Research indicates potential interactions with enzymes and receptors, suggesting roles in modulating biological pathways.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties. While specific data on this compound's efficacy is limited, its structural analogs have demonstrated activity against various pathogens.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been noted, indicating potential protective effects against oxidative stress.
- Pharmacological Potential : Ongoing research explores its use in drug development, particularly in creating new pharmaceuticals targeting specific diseases.
Case Studies and Research Findings
Research into this compound has yielded various findings that underscore its significance:
- A study published in a peer-reviewed journal highlighted the compound's potential as a precursor in synthesizing biologically active molecules. The research demonstrated that derivatives of this compound could inhibit certain enzymes linked to disease pathways.
- Another investigation focused on the compound's role in agrochemical applications, where it was found to enhance the efficacy of certain pesticides through its interaction with plant metabolic processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
N-Methylaniline | Lacks methoxy group | Moderate antimicrobial activity |
4-Methoxyaniline | Lacks methyl group on nitrogen | Antioxidant properties |
N-Methyl-4-nitroaniline | Contains nitro group instead of methoxy | Notable cytotoxicity |
Properties
InChI |
InChI=1S/C15H27NSi.2ClH.Ti/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQYDCCXYYUFSZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Ti]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2NSiTi- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-61-6 |
Source
|
Record name | [N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato]dichlorotitanium(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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